Lauroyl-collagenic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Collagens, lauroyl, also known as lauroyl collagen, is a derivative of collagen, a primary structural protein found in the extracellular matrix of various connective tissues in animals. Collagens are known for their triple-helical structure, providing strength and support to tissues such as skin, tendons, and bones. Lauroyl collagen is modified with lauroyl groups, which are derived from lauric acid, a saturated fatty acid. This modification enhances the hydrophobicity and functional properties of collagen, making it suitable for various applications in cosmetics, pharmaceuticals, and biomedical fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lauroyl collagen involves the acylation of collagen with lauroyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, in the presence of a base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions include:

Temperature: Room temperature to 40°C

Time: 12-24 hours

Solvent: Dichloromethane or chloroform

Base: Pyridine or triethylamine

Industrial Production Methods

Industrial production of lauroyl collagen follows similar principles but on a larger scale. The process involves:

Extraction of Collagen: Collagen is extracted from animal tissues using acid or enzymatic hydrolysis.

Purification: The extracted collagen is purified to remove impurities.

Acylation: The purified collagen is reacted with lauroyl chloride in large reactors.

Neutralization and Washing: The reaction mixture is neutralized, and the product is washed to remove any residual reagents.

Drying and Milling: The final product is dried and milled into a fine powder for various applications.

Chemical Reactions Analysis

Types of Reactions

Lauroyl collagen can undergo several types of chemical reactions, including:

Hydrolysis: Breaking down the collagen-lauroyl bond in the presence of water or enzymes.

Oxidation: Reaction with oxidizing agents, potentially altering the lauroyl groups.

Reduction: Reaction with reducing agents, which may affect the collagen backbone.

Substitution: Replacement of lauroyl groups with other acyl groups or functional moieties.

Common Reagents and Conditions

Hydrolysis: Water, enzymes (collagenase), mild acidic or basic conditions.

Oxidation: Hydrogen peroxide, potassium permanganate, under controlled conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.

Substitution: Various acyl chlorides or anhydrides, in the presence of bases like pyridine.

Major Products Formed

Hydrolysis: Collagen fragments, lauric acid.

Oxidation: Oxidized lauroyl collagen, potentially with altered functional groups.

Reduction: Reduced collagen derivatives.

Substitution: Collagen derivatives with different acyl groups.

Scientific Research Applications

Lauroyl collagen has a wide range of applications in scientific research, including:

Chemistry: Used as a hydrophobic agent in the synthesis of composite materials.

Biology: Employed in cell culture studies to provide a hydrophobic surface for cell adhesion and growth.

Medicine: Utilized in drug delivery systems, wound healing, and tissue engineering due to its biocompatibility and enhanced properties.

Industry: Incorporated into cosmetic formulations for skin hydration and anti-aging effects, as well as in the production of biodegradable films and coatings.

Mechanism of Action

The mechanism of action of lauroyl collagen involves its interaction with biological tissues and cells. The lauroyl groups enhance the hydrophobicity of collagen, improving its interaction with cell membranes and extracellular matrix components. This modification can influence cell adhesion, proliferation, and differentiation. In drug delivery systems, lauroyl collagen can encapsulate hydrophobic drugs, enhancing their stability and controlled release. The molecular targets include cell surface receptors and extracellular matrix proteins, while the pathways involved may include signal transduction pathways related to cell adhesion and migration.

Comparison with Similar Compounds

Similar Compounds

Palmitoyl Collagen: Modified with palmitoyl groups, derived from palmitic acid.

Stearoyl Collagen: Modified with stearoyl groups, derived from stearic acid.

Myristoyl Collagen: Modified with myristoyl groups, derived from myristic acid.

Uniqueness of Lauroyl Collagen

Lauroyl collagen is unique due to its specific hydrophobic properties imparted by the lauroyl groups. Compared to other acylated collagens, lauroyl collagen offers a balance between hydrophobicity and biocompatibility, making it suitable for a broader range of applications. Its moderate chain length (12 carbon atoms) provides optimal interaction with biological tissues without causing excessive rigidity or flexibility.

Properties

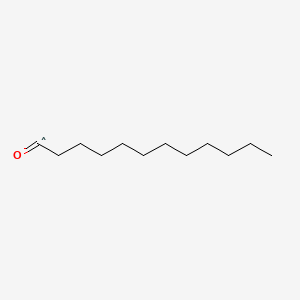

Molecular Formula |

C12H23O |

|---|---|

Molecular Weight |

183.31 g/mol |

InChI |

InChI=1S/C12H23O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-11H2,1H3 |

InChI Key |

AOKILAMWAXXPKC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC[C]=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfuric acid](/img/structure/B12669783.png)

![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)